molecular formula C13H28ClN B590231 2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride CAS No. 62721-65-7

2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride

Cat. No.: B590231
CAS No.: 62721-65-7
M. Wt: 233.824
InChI Key: VZUQLUFFRSPTTJ-UHFFFAOYSA-M
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Description

2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride is a quaternary ammonium salt characterized by a prop-2-en-1-aminium core substituted with a methyl group and three propyl chains. Its molecular formula is inferred to be C₁₄H₂₉NCl (based on substituent analysis), with a chloride counterion stabilizing the positively charged nitrogen. Quaternary ammonium compounds (QACs) like this are widely used as surfactants, phase-transfer catalysts, or monomers for polymeric materials due to their stability and ionic nature .

Properties

IUPAC Name

2-methylprop-2-enyl(tripropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N.ClH/c1-6-9-14(10-7-2,11-8-3)12-13(4)5;/h4,6-12H2,1-3,5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUQLUFFRSPTTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CC(=C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40805778
Record name 2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40805778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62721-65-7
Record name 2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40805778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

(a) Diallyldimethylammonium Chloride (C₈H₁₆NCl)
  • Structure : Contains two allyl groups and two methyl groups attached to the nitrogen.
  • Properties : Highly reactive in radical polymerization due to the allyl groups, forming water-soluble polymers used in flocculants and coatings .
(b) 2-Chloro-N,N-dimethylpropylamine Hydrochloride (C₅H₁₃Cl₂N)
  • Structure : A secondary amine hydrochloride with a chloro substituent.
  • Properties : Acts as an alkylating agent or intermediate in pharmaceutical synthesis .
  • Key Difference : The target compound’s quaternary structure eliminates nucleophilic reactivity, making it more stable but less reactive in alkylation reactions.
(c) Triisobutylamine (C₁₂H₂₇N)
  • Structure : A tertiary amine with branched isobutyl groups.
  • Properties : Used as a corrosion inhibitor or base in organic synthesis due to its low solubility in water .
  • Key Difference : The quaternary ammonium group in the target compound enhances water solubility and ionic character, favoring applications in aqueous systems.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Applications
2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride C₁₄H₂₉NCl ~254.84 Methyl, tripropyl, allyl Moderate in organic solvents Surfactants, ionic liquids
Diallyldimethylammonium chloride C₈H₁₆NCl 161.67 Allyl (×2), methyl (×2) Water-soluble Polymers, flocculants
2-Chloro-N,N-dimethylpropylamine HCl C₅H₁₃Cl₂N 158.07 Chloro, dimethyl Polar solvents Pharmaceutical intermediates
Triisobutylamine C₁₂H₂₇N 185.36 Isobutyl (×3) Organic solvents Corrosion inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride, and how can reaction parameters be optimized?

  • Methodology : The compound is typically synthesized via alkylation of tertiary amines with allyl halides. For example, describes the preparation of analogous quaternary ammonium salts by reacting N-(2-chloroethyl)-N-propylpropan-1-amine with iodomethane in acetone under reflux (12–30 hours). Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity .
  • Stoichiometry : Excess alkylating agent (e.g., 4:1 molar ratio of iodoalkane to amine) improves yields .
  • Purification : Precipitation using ice-cold ether followed by filtration yields crystalline products (51–77% yields) .
    • Data : Yields vary with alkyl chain length and reaction time. For instance, N-(2-chloroethyl)-N,N-dipropylpropan-1-aminium chloride (6p) achieves 69% yield after 12 hours , while iodinated analogs (2j) yield 51% under similar conditions .

Q. How is structural integrity confirmed for this compound, and what spectroscopic benchmarks are critical?

  • Methodology : Multi-technique validation is essential:

  • NMR : ¹H and ¹³C NMR identify alkyl chain environments. For example, δ 0.91 ppm (t, CH₃) and δ 3.28–3.33 ppm (m, CH₂N) in DMSO-d₆ confirm propyl and methylene groups .
  • IR : Peaks at 1472 cm⁻¹ (C–N stretching) and 747 cm⁻¹ (C–Cl) validate functional groups .
  • Mass spectrometry : ESI-MS m/z 206.3 matches the molecular ion .
    • Data Table :
TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 0.91 (t, CH₃), δ 3.71 (t, CH₂Cl)
¹³C NMRδ 10.3 (CH₃), δ 58.0 (CH₂N)
IR1472 cm⁻¹ (C–N), 747 cm⁻¹ (C–Cl)

Advanced Research Questions

Q. How can researchers reconcile discrepancies in synthetic yields for structurally similar quaternary ammonium salts?

  • Methodology : Contradictory yields (e.g., 51% vs. 69% for chloride vs. iodide salts) arise from:

  • Reactivity differences : Iodide ions act as better leaving groups, but competing side reactions (e.g., hydrolysis) may reduce efficiency .
  • Solvent effects : Acetone vs. acetonitrile alters polarity and reaction kinetics .
    • Resolution : Systematic DoE (Design of Experiments) testing variables like temperature (40–80°C), solvent (acetone, THF), and stoichiometry is recommended. Monitoring via TLC or in situ IR can identify intermediate phases .

Q. What strategies are effective for studying this compound’s stability and degradation pathways under varying conditions?

  • Methodology : Accelerated stability studies under stress conditions:

  • Thermal : Heat at 40–60°C for 72 hours; analyze via HPLC for decomposition products .
  • Hydrolytic : Expose to pH 3–9 buffers; monitor chloride release via ion chromatography .
    • Data : notes hygroscopicity risks, advising storage at –20°C under inert gas. Degradation products may include tertiary amines (via Hofmann elimination), detectable by GC-MS .

Q. How can researchers design assays to evaluate biological interactions, such as antimicrobial activity?

  • Methodology :

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (concentrations: 1–256 µg/mL) .
  • Controls : Include known antimicrobials (e.g., ampicillin) and solvent controls (DMSO <1% v/v).
  • Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) ensure selectivity .
    • Data : Analogous compounds (e.g., N,N-dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride) show MIC values of 8–32 µg/mL against S. aureus .

Methodological Considerations

  • Contradiction Analysis : When spectral data conflicts (e.g., unexpected δ shifts in NMR), cross-validate with HSQC or COSY to confirm assignments .
  • Advanced Characterization : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry and salt forms, critical for patent applications .

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